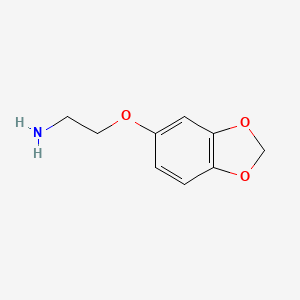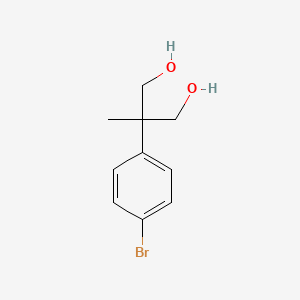
2-(4-溴苯基)-2-甲基丙烷-1,3-二醇
描述
Synthesis Analysis
The synthesis of brominated organic compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, resulting in tetraarylethanes and diarylisochromanones . Similarly, the Reformatsky reaction with methyl α-bromopropionate produces diastereomeric β-hydroxy esters, which can be further reduced to diols . These methods suggest potential synthetic routes for creating complex brominated structures like 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Molecular Structure Analysis
The molecular structure of brominated compounds can be influenced by the presence of substituents and their positions. For example, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes shows how substituents affect the reductive cleavage of carbon-bromine bonds and the stabilization of resulting radicals . The stereochemistry of brominated compounds is also crucial, as seen in the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the arrangement of substituents around the four-membered ring is described . These studies provide a foundation for understanding the molecular structure of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The reductive elimination in vicinal dibromides , the collision-induced dissociation study of bromopropane ions , and the synthesis of bromophenols illustrate the reactivity of brominated compounds. These reactions often involve the cleavage of carbon-bromine bonds and the formation of new structures, which could be relevant to the reactivity of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base leads to various products through concurrent decomposition pathways . The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes produces compounds like 2-methylpropane-1,3-diol , indicating the potential for diverse reactivity and product formation. These studies help in predicting the behavior of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol under different conditions.
科学研究应用
Specific Scientific Field
This compound is studied in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
These derivatives are synthesized to study their potential as antimicrobial and anticancer agents .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. 2-(4-Bromophenyl)ethylamine
Specific Scientific Field
This compound is used in the field of Organic Synthesis .
Summary of the Application
2-(4-Bromophenyl)ethylamine is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .
Results or Outcomes
The outcomes of these synthesis reactions are new compounds, such as pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
3. 2-(4-Bromophenyl)-2-methylpropanenitrile
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
2-(4-Bromophenyl)-2-methylpropanenitrile is used in the synthesis of various chemical compounds .
Results or Outcomes
The outcomes of these synthesis reactions are new compounds .
4. Bromophenols
Specific Scientific Field
Bromophenols are studied in the field of Environmental Science and Health Science .
Summary of the Application
Bromophenols are produced by electrophilic halogenation of phenol with bromine. They are found in human environments and are present in human blood and breast milk .
Methods of Application
Bromophenols are detected in human samples through various analytical methods .
Results or Outcomes
Studies have shown that bromophenols derived from brominated flame retardants (BFRs) are present in human blood and breast milk .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromophenyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSHHGIWNDIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499037 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
CAS RN |
66810-01-3 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

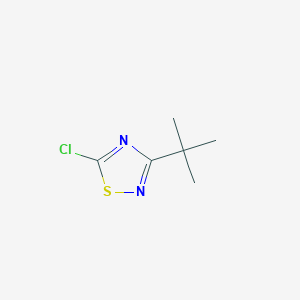
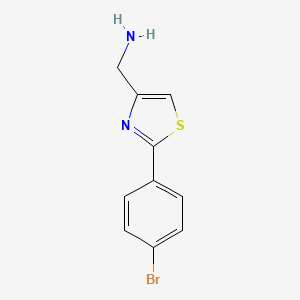
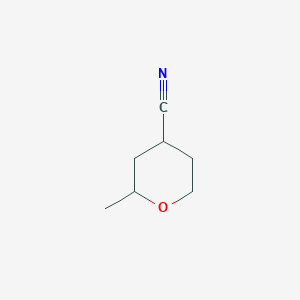
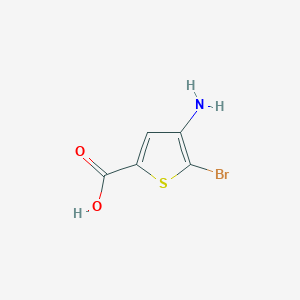


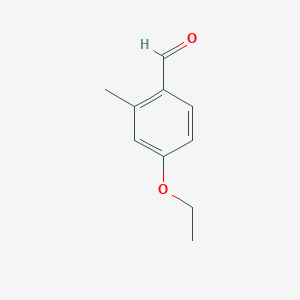
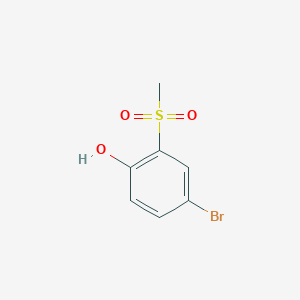
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
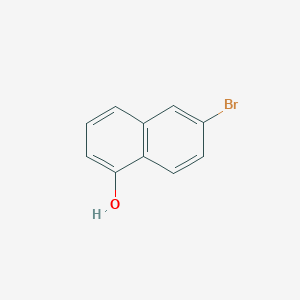
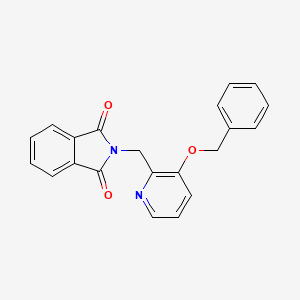
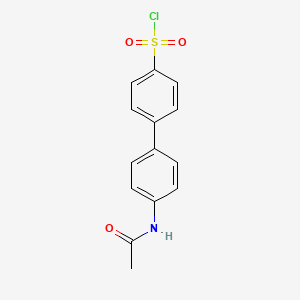
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
